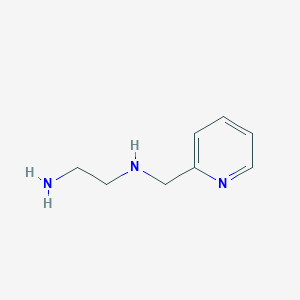

(2-Aminoethyl)(pyridin-2-ylmethyl)amine

説明

(2-Aminoethyl)(pyridin-2-ylmethyl)amine is an organic compound that belongs to the class of amines. It is a derivative of pyridine, an aromatic heterocyclic organic compound. This compound is widely used in various scientific research applications due to its unique chemical properties and versatility.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (2-Aminoethyl)(pyridin-2-ylmethyl)amine typically involves the reaction of pyridine-2-carbaldehyde with ethylenediamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding imines or amides.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products:

Oxidation: Formation of imines or amides.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted amines with various functional groups.

科学的研究の応用

Coordination Chemistry

The ability of (2-Aminoethyl)(pyridin-2-ylmethyl)amine to form stable complexes with transition metals is one of its most significant applications.

Metal Complexes

The coordination of this compound with metals like copper(II) and cadmium(II) has been extensively studied. For instance, complexes formed with copper(II) exhibit distorted square pyramidal geometry, while those with cadmium(II) display distorted octahedral geometry . These metal complexes have shown potential in various catalytic processes and as therapeutic agents.

| Metal Ion | Complex Type | Geometry |

|---|---|---|

| Copper(II) | Trichlorido complex | Distorted square pyramidal |

| Cadmium(II) | Dichlorido complex | Distorted octahedral |

Medicinal Chemistry

The pharmacological potential of this compound derivatives has been explored in the context of drug design, particularly in cancer therapy. Docking studies indicate that these compounds can interact with key biomolecules involved in cancer progression, such as BRAF kinase and DNA gyrase .

Case Study: Anticancer Activity

A study investigated the interaction of this compound derivatives with various cancer-related targets. The results demonstrated that certain derivatives exhibited comparable binding affinities to doxorubicin, a well-known chemotherapeutic agent .

Catalysis

The use of this compound in catalysis has been documented in several studies. Its ability to stabilize transition states makes it an effective ligand for catalytic reactions, including:

- Aminolysis reactions

- Metal-catalyzed transformations

For example, the compound has been utilized in solvent-free aminolysis of epoxides, showcasing its versatility as a catalyst .

Material Science

In material science, this compound is being explored for its potential use in the development of functional materials. Its ability to form stable complexes with metals allows for the creation of hybrid materials that can be used in sensors and electronic devices.

Applications in Hybrid Materials

Recent research highlights the incorporation of this compound into polymer matrices to enhance their mechanical properties and thermal stability .

作用機序

The mechanism of action of (2-Aminoethyl)(pyridin-2-ylmethyl)amine involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding and coordinate covalent interactions, which are crucial for its biological and chemical effects.

類似化合物との比較

- (2-Aminoethyl)(pyridin-3-ylmethyl)amine

- (2-Aminoethyl)(pyridin-4-ylmethyl)amine

- (2-Aminoethyl)(quinolin-2-ylmethyl)amine

Comparison: (2-Aminoethyl)(pyridin-2-ylmethyl)amine is unique due to its specific positioning of the pyridine ring, which influences its reactivity and binding properties. Compared to its analogs, it may exhibit different coordination behavior with metal ions and varying biological activities. The presence of the pyridine ring at the 2-position provides distinct steric and electronic effects, making it a valuable compound for specialized applications in research and industry.

生物活性

(2-Aminoethyl)(pyridin-2-ylmethyl)amine, a compound with potential biological significance, has been the subject of various studies exploring its interactions with biomolecules and its applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its bidentate ligand properties due to the presence of two nitrogen atoms capable of coordinating with metal ions. This structural feature enhances its potential as a catalyst in various chemical reactions and as a therapeutic agent in biological systems.

Biological Activity

1. Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, derivatives of bis(2-aminoethyl)amine, which share structural similarities, were tested for their in vitro cytotoxicity against colorectal adenocarcinoma (CaCo-2), epithelial lung carcinoma (A549), and melanoma (HTB-140) cell lines. The results indicated moderate antiproliferative activity, with specific derivatives exhibiting IC50 values ranging from 13.95 to 15.74 µM against A549 cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative 6 | A549 | 13.95 ± 2.5 |

| Derivative 4 | A549 | 15.74 ± 1.7 |

| Control | HaCaT | Not Applicable |

2. Mechanism of Action

The mechanism by which this compound exerts its biological effects is believed to involve interaction with key molecular targets such as enzymes and receptors. It may modulate biochemical pathways through its amino functionalities, influencing processes such as apoptosis in cancer cells . For example, flow cytometry analysis demonstrated that certain derivatives induced early apoptosis in A549 cells significantly more than control treatments .

Interaction Studies

1. Docking Studies

Docking studies have shown that this compound can effectively bind to various biomolecules, including proteins involved in cancer progression like BRAF kinase and DNA gyrase . This binding capability suggests that it may serve as a scaffold for designing new anticancer agents.

2. Coordination Chemistry

The compound’s ability to act as a bidentate ligand allows it to form stable complexes with metal ions such as copper(II) and cadmium(II). These complexes have been characterized using techniques like X-ray diffraction and NMR spectroscopy, revealing distorted geometries that are crucial for their biological activity .

Case Studies

Case Study: Copper Complexes

In one study, the interaction of this compound with copper(II) chloride resulted in the formation of a complex that exhibited significant biological activity against selected cancer cell lines. The complex was characterized by distorted square pyramidal geometry around the copper atom, enhancing its potential as an anticancer agent .

特性

IUPAC Name |

N'-(pyridin-2-ylmethyl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c9-4-6-10-7-8-3-1-2-5-11-8/h1-3,5,10H,4,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAOSYYPULNBONK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80506555 | |

| Record name | N~1~-[(Pyridin-2-yl)methyl]ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80506555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20947-95-9 | |

| Record name | N~1~-[(Pyridin-2-yl)methyl]ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80506555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-aminoethyl)(pyridin-2-ylmethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。